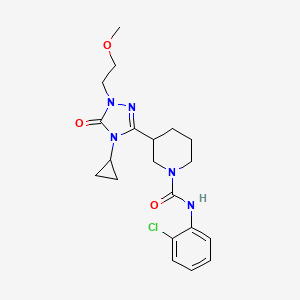

N-(2-chlorophenyl)-3-(4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxamide

Description

N-(2-Chlorophenyl)-3-(4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxamide is a structurally complex molecule featuring a piperidine-carboxamide backbone, a 1,2,4-triazol-5-one ring, and substituents including a 2-chlorophenyl group, cyclopropyl, and methoxyethyl moieties. Its structural complexity underscores the importance of comparative analysis with analogs to infer activity and physicochemical behavior.

Properties

IUPAC Name |

N-(2-chlorophenyl)-3-[4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-1,2,4-triazol-3-yl]piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26ClN5O3/c1-29-12-11-25-20(28)26(15-8-9-15)18(23-25)14-5-4-10-24(13-14)19(27)22-17-7-3-2-6-16(17)21/h2-3,6-7,14-15H,4-5,8-13H2,1H3,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCMHCDYEHIXUTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)NC3=CC=CC=C3Cl)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-chlorophenyl)-3-(4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxamide is a compound of interest due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A piperidine ring

- A triazole moiety

- A chlorophenyl group

- A cyclopropyl group

This unique combination of functional groups is believed to contribute to its biological activity.

Research indicates that this compound may act through several mechanisms:

- Inhibition of Enzymatic Activity : It has been suggested that the compound may inhibit myeloperoxidase (MPO), an enzyme implicated in various inflammatory processes. Inhibition of MPO can lead to reduced oxidative stress and inflammation, which are critical in conditions such as autoimmune diseases and cardiovascular disorders .

- Anticancer Properties : Preliminary studies have shown that compounds with similar structures exhibit anticancer activity by inducing apoptosis in cancer cells. The triazole moiety is often associated with enhanced antitumor effects, possibly through interference with cell proliferation pathways .

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: MPO Inhibition

A study evaluated the compound's ability to inhibit MPO in human whole blood samples. Results indicated a time-dependent inhibition pattern, suggesting that the compound could be a viable therapeutic agent for conditions where MPO plays a detrimental role. The lead compound demonstrated robust inhibition in lipopolysaccharide-stimulated models, indicating its potential for treating inflammatory diseases .

Case Study 2: Anticancer Screening

Another investigation involved screening a library of compounds for anticancer activity using multicellular spheroids as a model. The compound was identified as a promising candidate due to its ability to significantly reduce spheroid viability through apoptosis induction mechanisms. This highlights its potential as an anticancer agent, warranting further investigation into its efficacy and safety profiles .

Scientific Research Applications

Basic Information

- IUPAC Name : N-(2-chlorophenyl)-3-(4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxamide

- Molecular Formula : CHClNO

- Molecular Weight : 419.9 g/mol

- CAS Number : 2176152-37-5

Structural Characteristics

The compound features a piperidine ring substituted with a triazole moiety and a chlorophenyl group, contributing to its potential pharmacological properties. The incorporation of cyclopropyl and methoxyethyl groups enhances its lipophilicity and biological activity.

Anticancer Activity

Research indicates that nitrogen heterocycles, including triazoles, exhibit significant anticancer properties. The ability of these compounds to form hydrogen bonds with DNA is crucial for their mechanism of action. Studies have shown that derivatives of triazoles can inhibit tumor growth by interfering with DNA replication and repair processes .

Antimicrobial Properties

Compounds similar to this compound have demonstrated antimicrobial activity against various pathogens. The presence of the triazole ring enhances the interaction with microbial enzymes, leading to inhibition of growth and replication .

Central Nervous System Effects

The piperidine structure suggests potential applications in treating neurological disorders. Compounds with similar scaffolds have been studied for their effects on neurotransmitter systems, particularly in modulating G protein-coupled receptors (GPCRs), which are critical for many neuropharmacological effects .

Study 1: Anticancer Efficacy

A study published in the Journal of Organic Chemistry explored the synthesis and biological evaluation of triazole derivatives. It was found that specific modifications to the triazole ring significantly enhanced anticancer activity in vitro against various cancer cell lines .

Study 2: Antimicrobial Activity

A comprehensive review highlighted the effectiveness of nitrogen-containing heterocycles against antibiotic-resistant strains of bacteria. Compounds structurally related to this compound were noted for their ability to disrupt bacterial cell wall synthesis, showcasing their potential as new antimicrobial agents .

Study 3: Neuropharmacological Investigations

Research focusing on piperidine derivatives has shown promise in treating anxiety and depression by modulating serotonin receptors. The unique structure of this compound may provide a new avenue for developing effective treatments for mood disorders .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural Features and Hypothesized Activities

Key Observations:

Core Structure Variability: The target compound’s piperidine-carboxamide scaffold differentiates it from pyrazole (), coumarin (), and piperazine () analogs. The 1,2,4-triazol-5-one moiety shares similarities with triazole-containing antifungals (e.g., fluconazole) but differs in oxidation state, which may alter metabolic stability .

The methoxyethyl side chain may enhance solubility compared to lipophilic analogs like the trifluoromethylpyridine derivative in .

Computational Similarity Metrics: Molecular similarity analysis using Tanimoto and Dice indices (based on MACCS or Morgan fingerprints) could quantify structural overlap with known inhibitors, aiding in activity prediction . For example, the target’s triazolone ring may yield high similarity to herbicidal triazolones (Tanimoto >0.7), while lower similarity to antifungal triazoles (Tanimoto ~0.5) .

Pharmacological and Physicochemical Data (Inferred)

Table 2: Hypothesized Properties Based on Structural Analogs

- Metabolic Stability : The cyclopropyl group may reduce oxidative metabolism compared to methyl or phenyl substituents in , extending half-life .

- Fragmentation Patterns : Molecular networking via LC-MS/MS could cluster the target with triazolone herbicides (cosine score >0.8) rather than antifungal triazoles (cosine <0.4) .

Q & A

Q. What are the optimal synthetic routes for preparing N-(2-chlorophenyl)-3-(4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxamide?

The synthesis typically involves multi-step reactions, including cyclization, substitution, and coupling. Key steps may include:

- Cyclopropane introduction : Using cyclopropane carbonyl chloride under nucleophilic conditions.

- Triazole ring formation : Employing urea or thiourea derivatives with hydrazine precursors under reflux (e.g., ethanol or DMF).

- Piperidine functionalization : Amide coupling via EDCI/HOBt or carbodiimide-based reagents . Optimization of yields (60–85%) often requires column chromatography and solvent selection (e.g., dichloromethane for polar intermediates).

Q. How can the compound’s structural integrity be validated post-synthesis?

Use a combination of:

Q. What in vitro assays are suitable for preliminary biological activity screening?

Prioritize assays based on structural analogs:

- Enzyme inhibition : Kinase or protease assays (IC determination via fluorometric/colorimetric methods).

- Receptor binding : Radioligand displacement studies for GPCRs or nuclear receptors.

- Cytotoxicity : MTT or SRB assays in cancer cell lines (e.g., HepG2 or MCF-7) .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., high in vitro potency vs. low in vivo efficacy) be resolved?

Investigate:

- Pharmacokinetics : Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding.

- Solubility and permeability : Use Caco-2 models or PAMPA to identify bioavailability bottlenecks.

- Metabolite profiling : LC-MS/MS to detect inactive/toxic metabolites .

Q. What computational strategies are effective for elucidating structure-activity relationships (SAR)?

Combine:

- Molecular docking : AutoDock Vina or Glide to predict binding modes to target proteins.

- Molecular dynamics (MD) : GROMACS or AMBER to simulate ligand-receptor stability (≥100 ns trajectories).

- QSAR modeling : Use MOE or Schrödinger to correlate substituent properties (e.g., logP, polar surface area) with activity .

Q. How can structural ambiguities in crystallographic data be addressed?

Q. What experimental design (DoE) approaches optimize reaction conditions for scale-up?

Implement:

- Factorial designs : Screen variables (temperature, solvent, catalyst loading) to identify critical parameters.

- Response surface methodology (RSM) : Maximize yield/purity via central composite designs.

- Flow chemistry : Continuous processes to enhance reproducibility (e.g., Omura-Sharma-Swern oxidation adaptations) .

Q. How can toxicity risks be mitigated during preclinical development?

- Off-target profiling : Broad-panel kinase assays or ToxCast screening.

- Genotoxicity : Ames test or comet assay for DNA damage.

- Cardiotoxicity : hERG channel inhibition assays (patch-clamp or FLIPR) .

Methodological Notes

- Data integration : Combine crystallography (e.g., unit cell parameters from ), spectroscopy, and computational models to resolve structural/mechanistic uncertainties.

- Contradiction resolution : Cross-validate in vitro/in vivo findings with PK/PD modeling (e.g., Phoenix WinNonlin).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.